3-(3-Isopropylphenyl)-1,1-dimethylurea 3-(3-Isopropylphenyl)-1,1-dimethylurea
Brand Name: Vulcanchem
CAS No.: 55304-10-4
VCID: VC8124346
InChI: InChI=1S/C12H18N2O/c1-9(2)10-6-5-7-11(8-10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15)
SMILES: CC(C)C1=CC(=CC=C1)NC(=O)N(C)C
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol

3-(3-Isopropylphenyl)-1,1-dimethylurea

CAS No.: 55304-10-4

Cat. No.: VC8124346

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Isopropylphenyl)-1,1-dimethylurea - 55304-10-4

Specification

CAS No. 55304-10-4
Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
IUPAC Name 1,1-dimethyl-3-(3-propan-2-ylphenyl)urea
Standard InChI InChI=1S/C12H18N2O/c1-9(2)10-6-5-7-11(8-10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15)
Standard InChI Key QWZWEJVCSVTACA-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=CC=C1)NC(=O)N(C)C
Canonical SMILES CC(C)C1=CC(=CC=C1)NC(=O)N(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-(3-Isopropylphenyl)-1,1-dimethylurea belongs to the phenylurea family, characterized by a urea backbone substituted with aromatic and alkyl groups. Its IUPAC name, 3-(3-isopropylphenyl)-1,1-dimethylurea, reflects the meta position of the isopropyl group on the phenyl ring and the dimethyl substitution on the urea nitrogen . The molecular formula is C₁₂H₁₈N₂O, with a molar mass of 206.29 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₈N₂O
Molar Mass206.29 g/mol
Melting Point98.4°C
SolubilityLimited data; insoluble in water (inferred from analog)
Spectral Signature (IR)3207 cm⁻¹ (N-H), 1643 cm⁻¹ (amide)

The compound’s crystalline structure arises from hydrogen bonding between urea groups and van der Waals interactions from the isopropyl substituent . Unlike isoproturon, which exhibits herbicidal activity due to para-substitution , the meta configuration likely alters its biological interactions.

Synthesis and Process-Related Formation

Synthetic Pathways

The synthesis of 3-(3-Isopropylphenyl)-1,1-dimethylurea involves a two-step reaction starting from meta-isopropyl aniline :

  • Formation of Phenyl Carbamate Intermediate:
    Meta-isopropyl aniline reacts with phenyl chloroformate in the presence of triethylamine, yielding a carbamate intermediate.

  • Dimethylamine Substitution:
    The intermediate undergoes nucleophilic substitution with dimethylamine gas, producing the target urea derivative.

The reaction proceeds at 0–5°C to minimize side products, with a reported yield of 53% . Impurities such as 1,3-bis-[3-(isopropylphenyl)urea (meta-dimer) form concurrently, requiring chromatographic purification .

Table 2: Synthetic Conditions and Outcomes

ParameterDetail
Starting MaterialMeta-isopropyl aniline
ReagentsPhenyl chloroformate, dimethylamine
SolventMethylene chloride
Temperature0–5°C (step 1); room temp (step 2)
Yield53%

Spectroscopic Characterization

Infrared Spectroscopy

The IR spectrum reveals critical functional groups:

  • N-H Stretch: 3207 cm⁻¹, indicative of urea NH groups .

  • Amide I Band: 1643 cm⁻¹, characteristic of carbonyl (C=O) vibrations .

  • Aromatic C-H Bending: Peaks at 758–761 cm⁻¹ confirm meta-substituted phenyl rings .

Mass Spectrometry

  • Molecular Ion Peak: m/z 207 [M+H]⁺, consistent with the molecular formula .

  • Fragmentation Pattern: Loss of dimethylamine (45 Da) yields m/z 162, corresponding to the isopropylphenyl cation .

Stability and Degradation

Hydrolytic Stability

While data specific to the meta isomer is limited, phenylurea herbicides generally undergo hydrolysis under alkaline conditions . Isoproturon, for example, has a hydrolysis half-life of ~30 days in water . The meta isomer’s stability likely depends on:

  • pH: Degradation accelerates at pH >8.

  • Temperature: Higher temperatures promote urea bond cleavage.

Photodegradation

Ultraviolet exposure may induce:

  • N-Demethylation: Formation of 3-(3-isopropylphenyl)-1-methylurea .

  • Ring Oxidation: Hydroxylation of the isopropyl group or phenyl ring .

Environmental and Toxicological Considerations

Environmental Persistence

No direct studies exist for the meta isomer, but analog data suggest:

  • Soil Adsorption: Log K₀c values for phenylureas range from 2.5–3.5, indicating moderate mobility .

  • Microbial Degradation: Demethylation by soil bacteria is probable, though rates may differ from isoproturon .

Ecotoxicity

  • Aquatic Organisms: Isoproturon’s LC₅₀ for fish is >100 mg/L ; the meta isomer’s toxicity remains unstudied.

  • Soil Microbiota: Urea derivatives can inhibit nitrification at high concentrations .

Human Health Implications

  • Acute Toxicity: Isoproturon has low acute toxicity (rat LD₅₀ >1800 mg/kg) ; similar profiles are expected for the meta isomer.

  • Metabolism: Hepatic N-demethylation and glucuronidation are likely primary metabolic pathways .

Analytical Detection Methods

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase .

  • Detection: UV at 240 nm .

  • Retention Time: Differs from isoproturon due to meta substitution .

Thin-Layer Chromatography (TLC)

  • Mobile Phase: Ethyl acetate/hexane (3:7) .

  • Rf Value: 0.45 (vs. 0.6 for isoproturon) .

Applications and Industrial Relevance

Research Applications

  • Structure-Activity Relationships: Comparing meta/para isomers elucidates herbicidal selectivity .

  • Synthetic Intermediates: Potential precursor for meta-substituted urea derivatives .

Regulatory Status and Guidelines

International Standards

  • WHO Guidelines: Isoproturon is regulated in drinking water (0.1 µg/L) ; meta isomer limits are unspecified.

  • ICH Q3A: Requires impurities >0.1% to be identified and quantified in pharmaceuticals .

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